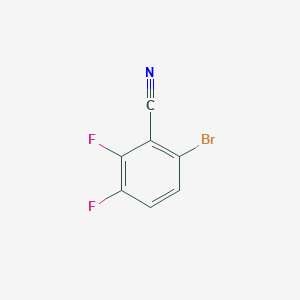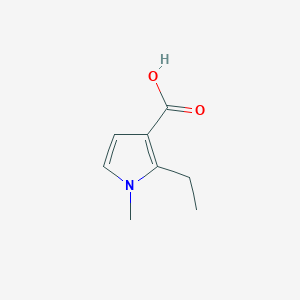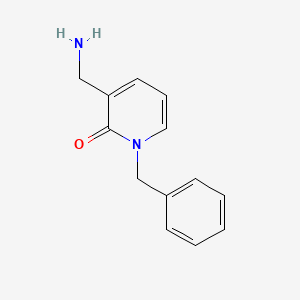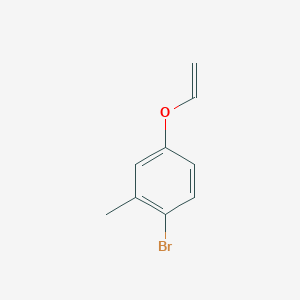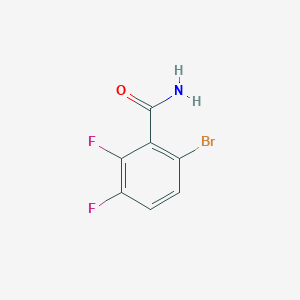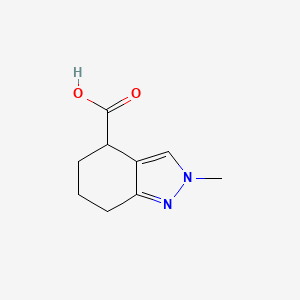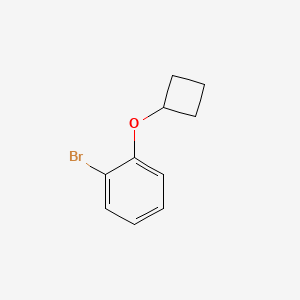
1-Bromo-2-cyclobutoxy-benzene
Overview
Description
1-Bromo-2-cyclobutoxy-benzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a cyclobutoxy group at the second position
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-cyclobutoxy-benzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
this compound undergoes electrophilic aromatic substitution . This process involves two steps:
- Step 1 : The electrophile (in this case, bromine) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its molecular weight (2271 g/mol) and structure suggest it may have certain pharmacokinetic characteristics .
Result of Action
Its ability to undergo electrophilic aromatic substitution suggests it may influence the structure and function of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxy-benzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclobutoxy-benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclobutoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutoxy-benzene derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutoxy-benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Cyclobutoxy-benzene derivatives with different oxidation states.
Reduction: Cyclobutoxy-benzene.
Scientific Research Applications
1-Bromo-2-cyclobutoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-2-methoxy-benzene: Similar structure but with a methoxy group instead of a cyclobutoxy group.
1-Bromo-2-ethoxy-benzene: Contains an ethoxy group in place of the cyclobutoxy group.
1-Bromo-2-propoxy-benzene: Features a propoxy group instead of a cyclobutoxy group.
Uniqueness: 1-Bromo-2-cyclobutoxy-benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-bromo-2-cyclobutyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNPAENULHRFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
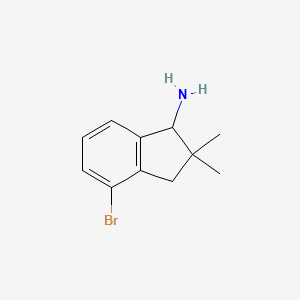
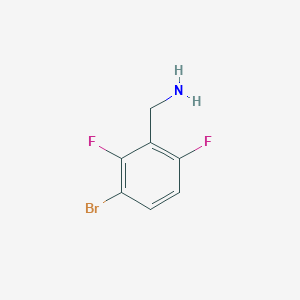
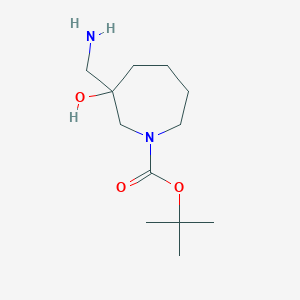
![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)

